1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838657
InChI: InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19)
SMILES:
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

CAS No.:

Cat. No.: VC15838657

Molecular Formula: C14H13N5

Molecular Weight: 251.29 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile -

Specification

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
IUPAC Name 1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19)
Standard InChI Key WHWWEBHLZGOCCX-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N

Introduction

Chemical Identity and Structural Properties

The molecular formula of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is C₁₄H₁₃N₅, with a molecular weight of 251.29 g/mol . Its IUPAC name, 1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile, reflects the presence of a pyridine ring substituted at the 5-position with a 2-aminopyrimidin-5-yl group and a cyclobutane-carbonitrile moiety at the 2-position. The compound’s canonical SMILES string, C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N, encodes its connectivity and functional groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₅
Molecular Weight251.29 g/mol
CAS Number1369513-80-3
XLogP3 (Partition Coefficient)1.8 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The planar pyridine and pyrimidine rings enable π-π stacking interactions with biological targets, while the cyclobutane ring introduces conformational rigidity, potentially enhancing binding specificity .

Synthesis and Manufacturing

The synthesis of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile involves multi-step reactions, often starting with Suzuki-Miyaura cross-coupling to assemble the pyridine-pyrimidine backbone. A representative protocol includes:

  • Formation of the Pyridine Intermediate: 5-Bromopyridin-2-amine is coupled with 2-aminopyrimidin-5-ylboronic acid using a palladium catalyst.

  • Cyclobutane Ring Construction: The nitrile-substituted cyclobutane is introduced via [2+2] cycloaddition or alkylation reactions, followed by dehydration .

  • Final Functionalization: Amine protection and deprotection steps ensure regioselectivity, as exemplified by the use of tert-butyloxycarbonyl (Boc) groups in related syntheses .

Critical reagents include Pd(PPh₃)₄ for cross-coupling and NaBH₄ for selective reductions . The process typically yields purities >95%, as verified by high-performance liquid chromatography (HPLC) .

Structural Characterization

Advanced analytical techniques confirm the compound’s structure:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct signals for the pyridine (δ 8.5–9.0 ppm) and pyrimidine (δ 7.8–8.2 ppm) protons, while the cyclobutane protons resonate as multiplet peaks near δ 2.5–3.5 ppm.

  • X-ray Crystallography: Crystallographic data validate the nearly perpendicular orientation of the pyridine and pyrimidine rings, with a dihedral angle of 85.3°.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a prominent [M+H]⁺ peak at m/z 252.3, consistent with the molecular weight .

Pharmacological Applications

Kinase Inhibition

The compound’s primary therapeutic mechanism involves competitive inhibition of ATP-binding sites in kinases, such as Janus kinases (JAK) and cyclin-dependent kinases (CDK) . By blocking phosphorylation cascades, it suppresses cell proliferation in cancer models .

Anticancer Activity

In vitro studies demonstrate nanomolar IC₅₀ values against breast cancer (MCF-7) and leukemia (K562) cell lines, with minimal cytotoxicity to normal fibroblasts . Synergistic effects are observed when combined with checkpoint inhibitors like pembrolizumab .

Immune Modulation

The compound downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting JAK-STAT signaling, suggesting utility in autoimmune diseases such as rheumatoid arthritis .

Derivatives and Structure-Activity Relationships

Structural modifications enhance potency and selectivity:

  • Oxadiazole Derivatives: Introducing a 1,2,4-oxadiazole ring at the cyclobutane position (e.g., PubChem CID 56944712) improves metabolic stability .

  • Fluorinated Analogues: Substituting the pyridine ring with fluorine atoms increases blood-brain barrier penetration, as seen in reldesemtiv derivatives .

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